Camizestrant

Catalog No.
S1965369
CAS No.
2222844-89-3
M.F
C24H28F4N6
M. Wt
476.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Camizestrant

CAS Number

2222844-89-3

Product Name

Camizestrant

IUPAC Name

N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[(6S,8R)-8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine

Molecular Formula

C24H28F4N6

Molecular Weight

476.5 g/mol

InChI

InChI=1S/C24H28F4N6/c1-15-9-19-18(4-6-21-20(19)11-30-32-21)23(34(15)14-24(26,27)28)22-5-3-16(10-29-22)31-17-12-33(13-17)8-2-7-25/h3-6,10-11,15,17,23,31H,2,7-9,12-14H2,1H3,(H,30,32)/t15-,23+/m1/s1

InChI Key

WDHOIABIERMLGY-CMJOXMDJSA-N

SMILES

CC1CC2=C(C=CC3=C2C=NN3)C(N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF

Canonical SMILES

CC1CC2=C(C=CC3=C2C=NN3)C(N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF

Isomeric SMILES

C[C@@H]1CC2=C(C=CC3=C2C=NN3)[C@H](N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF

Camizestrant is a next-generation oral selective estrogen receptor degrader (SERD) currently under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer, particularly in cases that have developed resistance to traditional therapies. Its chemical structure is characterized by a complex arrangement, specifically designed to enhance its binding affinity and efficacy against the estrogen receptor. The compound has the chemical formula C24H28F4N6C_{24}H_{28}F_{4}N_{6} and a molecular weight of approximately 476.524 g/mol. The IUPAC name for camizestrant is N-(1-(3-fluoropropyl)-3-azetidinyl)-6-((6s,8r)-6,7,8,9-tetrahydro-8-methyl-7-(2,2,2-trifluoroethyl)-3H-pyrazolo(4,3-f)isoquinolin-6-yl)-3-pyridinamine .

Camizestrant acts as a SERD. It binds to the estrogen receptor in cancer cells, leading to its degradation. This prevents the estrogen receptor from signaling, which is essential for the growth and survival of ER-positive breast cancer cells [, ].

  • Potential side effects of SERDs may include hot flashes, vaginal dryness, and bone loss [].
  • The specific toxicity profile of camizestrant is currently being evaluated in clinical trials [].

Note:

  • The information provided is based on current scientific research and is intended for informational purposes only.
  • It is not a substitute for professional medical advice.
  • Always consult with a healthcare professional before making any decisions regarding your health.
  • Estrogen Receptor Antagonist

    One of the primary areas of research for Camizestrant is its role as a potential antagonist of the estrogen receptor. Estrogen receptors are proteins found in various tissues throughout the body, and their activation by estrogen plays a crucial role in certain cancers, such as breast cancer. Studies have shown that Camizestrant can bind to estrogen receptors, blocking the action of estrogen and potentially hindering the growth of estrogen-dependent tumors [].

  • Anti-proliferative Effects

    Scientific research suggests that Camizestrant may exhibit anti-proliferative effects, meaning it has the potential to slow or stop the growth of cancer cells. In vitro (laboratory) and in vivo (animal) studies have demonstrated that Camizestrant can inhibit the proliferation of various cancer cell lines.

  • Clinical Trials

    The potential of Camizestrant as a therapeutic agent is being explored in ongoing clinical trials. These trials aim to assess the safety, efficacy, and optimal dosing of Camizestrant in patients with different types of cancer.

Camizestrant functions primarily through its interaction with the estrogen receptor. Upon administration, it binds to the receptor and induces a conformational change that leads to its degradation. This mechanism effectively reduces the activity of estrogen in promoting tumor growth in ER+ breast cancer cells . The degradation process involves complex biochemical pathways where camizestrant disrupts the normal signaling mechanisms of the estrogen receptor.

Camizestrant exhibits potent anti-tumor activity in preclinical models, particularly those with activating mutations in the estrogen receptor. It has shown significant improvements in progression-free survival when compared to traditional SERDs like fulvestrant in clinical trials . Its ability to target both wild-type and mutated forms of the estrogen receptor makes it a promising candidate for treating advanced breast cancer that has become resistant to standard therapies .

The synthesis of camizestrant involves several steps that optimize yield and purity. A notable method includes a multikilogram synthesis process that has been developed for large-scale production. Key steps typically involve:

  • Formation of key intermediates: Initial reactions create essential building blocks.
  • Coupling reactions: These are used to link various molecular fragments together.
  • Purification: Techniques such as crystallization or chromatography are employed to isolate the final product.

This synthetic route has been validated for producing camizestrant at a scale suitable for clinical trials .

Camizestrant is primarily being explored for its application in treating ER+/HER2- breast cancer. It is currently involved in various clinical trials aimed at assessing its efficacy and safety compared to other endocrine therapies . The ongoing SERENA clinical trial series focuses on evaluating its potential as a monotherapy and in combination with other agents like cyclin-dependent kinase inhibitors .

Studies have demonstrated that camizestrant interacts effectively with both wild-type and mutated forms of the estrogen receptor. Its unique mechanism allows it to overcome resistance mechanisms commonly seen with aromatase inhibitors and other endocrine therapies . Furthermore, interaction studies indicate that camizestrant can be safely combined with other treatments, enhancing its therapeutic potential without significant adverse effects .

Several compounds are similar to camizestrant in their function as estrogen receptor modulators or degraders. Here are some notable examples:

Compound NameTypeUnique Features
FulvestrantSelective Estrogen Receptor DownregulatorEstablished treatment but requires intramuscular injection
PalbociclibCyclin-dependent kinase inhibitorUsed in combination therapy; targets cell cycle regulation
LetrozoleAromatase inhibitorReduces estrogen production; often first-line therapy
ExemestaneAromatase inhibitorSimilar mechanism as letrozole; used in advanced cases

Uniqueness of Camizestrant: Unlike traditional SERDs, camizestrant is an oral medication that offers improved patient compliance and has shown enhanced efficacy against resistant cancer types due to its ability to degrade both normal and mutated forms of the estrogen receptor . This positions it as a promising alternative for patients who have exhausted other treatment options.

XLogP3

4.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

476.23115757 g/mol

Monoisotopic Mass

476.23115757 g/mol

Heavy Atom Count

34

UNII

JUP57A8EPZ

Dates

Modify: 2024-04-14

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